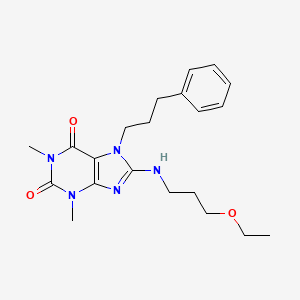
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a complex organic molecule characterized by its unique chemical structure. This compound falls under the category of purines, which are essential heterocyclic aromatic organic compounds known for their significant roles in biochemistry, including their presence in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione involves several steps, typically starting with the preparation of the core purine structure. The synthesis may involve alkylation and amination reactions:
Step 1: Synthesis of the purine core by cyclization of the corresponding imidazole and pyrimidine precursors under high-temperature conditions.
Step 2: Functionalization at positions 8 and 7 through nucleophilic substitution reactions with ethoxy-propylamine and phenyl-propyl bromide, respectively, under anhydrous conditions.
Step 3: Methylation at positions 1 and 3 using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production may involve continuous flow reactors to ensure high yield and purity. The reactions are typically conducted in solvent systems like dimethylformamide (DMF) or acetonitrile, using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride.
Substitution: Commonly involves halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products of these reactions depend on the specific functional group being targeted. Oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential role as an enzyme inhibitor, affecting various metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors. It may exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to similar purine derivatives, 8-(3-Ethoxy-propylamino)-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione stands out due to its unique side chain modifications, which enhance its specificity and potency. Some similar compounds include:
Theophylline: A known bronchodilator with a simpler structure.
Caffeine: Common stimulant with different functional groups.
Adenine: Essential nucleobase in DNA and RNA, structurally simpler but critical in biochemistry.
Properties
IUPAC Name |
8-(3-ethoxypropylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-4-29-15-9-13-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)14-8-12-16-10-6-5-7-11-16/h5-7,10-11H,4,8-9,12-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVNYCICVMNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B2863846.png)
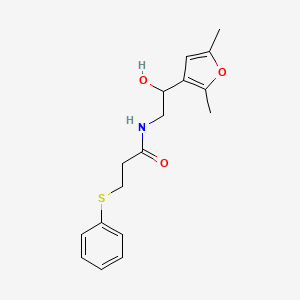
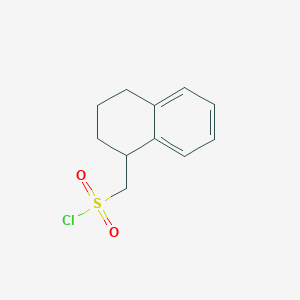
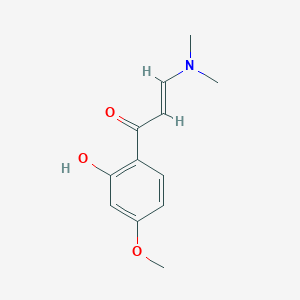
![N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2863854.png)
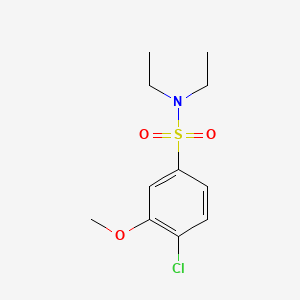
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)

![1-[(3-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2863862.png)
![4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2863863.png)
![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)
![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![1-[(2-Chlorophenyl)methyl]-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863868.png)
![3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol](/img/structure/B2863869.png)
